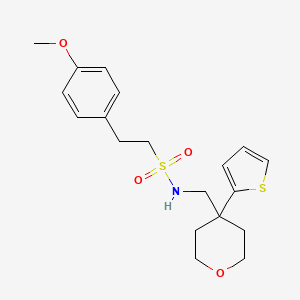
2-(4-methoxyphenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H25NO4S2 and its molecular weight is 395.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-methoxyphenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for the compound is C24H31N1O4S with a molecular weight of approximately 431.6 g/mol. The compound features a sulfonamide group, which is known for its role in various pharmacological activities.
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of both the methoxyphenyl and thiophene groups enhances the compound's efficacy against various bacterial strains. In vitro assays have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Properties
Research indicates that compounds with similar structural features have been effective in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, as evidenced by studies showing increased caspase activity when treated with related sulfonamide derivatives. The specific effects on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have been documented, with IC50 values indicating potent cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | Apoptosis induction |
| A549 | 12.7 | Cell cycle arrest |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated in several models. It has been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages, indicating its potential use in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy tested the compound against a panel of bacterial strains, including MRSA and E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, demonstrating significant antibacterial activity. -
Anticancer Activity Assessment
In a study conducted by Sharma et al., the compound was evaluated for its anticancer effects on human cancer cell lines. The results showed that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer therapy. -
Inflammation Model Testing
A recent investigation into its anti-inflammatory properties revealed that treatment with this compound significantly decreased edema in a carrageenan-induced paw edema model in rats, supporting its potential use as an anti-inflammatory agent.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Receptor Modulation : The methoxyphenyl group may enhance binding affinity to certain receptors involved in inflammation and cancer pathways.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S2/c1-23-17-6-4-16(5-7-17)8-14-26(21,22)20-15-19(9-11-24-12-10-19)18-3-2-13-25-18/h2-7,13,20H,8-12,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZNRJBOEHMIAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













